5,5-Dimethyltetrahydro-2H-pyran-2-carboxylic acid
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Overview
Description
5,5-Dimethyltetrahydro-2H-pyran-2-carboxylic acid is a heterocyclic organic compound that features a tetrahydropyran ring with two methyl groups at the 5-position and a carboxylic acid group at the 2-position
Mechanism of Action
Target of Action
This compound is a type of carboxylic acid, which are known to interact with various biological targets, including enzymes and receptors
Mode of Action
As a carboxylic acid, it may interact with its targets through hydrogen bonding and electrostatic interactions . The carboxyl group (-COOH) in the compound can donate a proton (H+) to its environment, acting as an acid .
Biochemical Pathways
Carboxylic acids, in general, are involved in numerous biochemical processes, including energy production and signal transduction
Pharmacokinetics
As a carboxylic acid, it is likely to be absorbed in the stomach and small intestine, distributed throughout the body via the bloodstream, metabolized in the liver, and excreted in the urine .
Result of Action
As a carboxylic acid, it may influence cellular pH and participate in various biochemical reactions
Action Environment
The action of 5,5-dimethyloxane-2-carboxylic acid can be influenced by various environmental factors, including pH, temperature, and the presence of other molecules . As a carboxylic acid, its proton-donating ability can be influenced by the pH of the environment .
Biochemical Analysis
Cellular Effects
Carboxylic acids can influence cell function in various ways, such as impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It’s known that carboxylic acids can interact with biomolecules through hydrogen bonding, and can influence enzyme activity through their role as proton donors
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dimethyltetrahydro-2H-pyran-2-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of propargyl vinyl ethers, which undergo a silver(I)-catalyzed propargyl Claisen rearrangement followed by a tandem DBU-catalyzed isomerization/6π-oxa-electrocyclization reaction . This method allows for the efficient formation of the tetrahydropyran ring system.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and catalysts to ensure high yield and purity. The specifics of industrial methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
5,5-Dimethyltetrahydro-2H-pyran-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carboxylic acid group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like thionyl chloride (SOCl₂) can be used to convert the carboxylic acid to an acyl chloride, which can then undergo further substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
5,5-Dimethyltetrahydro-2H-pyran-2-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug development.
Industry: It can be used in the synthesis of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
5,5-Dimethyltetrahydro-2H-pyran-2-one: Similar in structure but lacks the carboxylic acid group.
2H-Pyran-2-carboxylic acid: Similar core structure but without the methyl groups at the 5-position.
Uniqueness
5,5-Dimethyltetrahydro-2H-pyran-2-carboxylic acid is unique due to the
Properties
IUPAC Name |
5,5-dimethyloxane-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c1-8(2)4-3-6(7(9)10)11-5-8/h6H,3-5H2,1-2H3,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXETTWDZHOKXHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(OC1)C(=O)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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